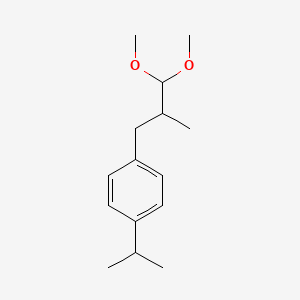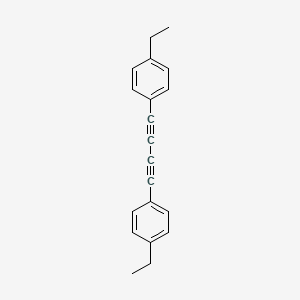
Trisflavaspidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisflavaspidic acid is a naturally occurring phloroglucinol derivative found in the rhizomes of the plant Dryopteris crassirhizoma. This compound has garnered attention due to its diverse biological activities, including antiviral, antioxidant, and antidiabetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisflavaspidic acid can be synthesized through the isolation and purification processes from the rhizomes of Dryopteris crassirhizoma. The rhizomes are subjected to various extraction techniques, including solvent extraction and chromatographic separation, to obtain the pure compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions: Trisflavaspidic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Trisflavaspidic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phloroglucinol derivatives.
Biology: The compound exhibits significant antiviral activity, particularly against the influenza virus H5N1.
Wirkmechanismus
The mechanism of action of trisflavaspidic acid involves its interaction with various molecular targets and pathways:
Antiviral Activity: The compound inhibits the neuraminidase enzyme of the influenza virus, preventing the release of new viral particles.
Antidiabetic Activity: this compound inhibits the PTP1B enzyme, which plays a role in regulating insulin signaling pathways.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Trisflavaspidic acid is structurally related to other phloroglucinol derivatives, such as northis compound ABB and this compound BBB . These compounds share similar biological activities but differ in their specific molecular structures and potency:
Northis compound ABB: Lacks a methyl group at C-27 compared to this compound.
This compound BBB: Exhibits stronger inhibitory activity on β-glucuronidase compared to this compound.
This compound stands out due to its unique combination of antiviral, antidiabetic, and antioxidant properties, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
36253-23-3 |
|---|---|
Molekularformel |
C35H42O12 |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
2-butanoyl-4-[[3-butanoyl-5-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C35H42O12/c1-7-10-20(36)23-27(40)15(4)26(39)16(29(23)42)13-17-28(41)18(31(44)24(30(17)43)21(37)11-8-2)14-19-32(45)25(22(38)12-9-3)34(47)35(5,6)33(19)46/h39-46H,7-14H2,1-6H3 |
InChI-Schlüssel |
YAWQELJXNKRLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)CC3=C(C(C(=O)C(=C3O)C(=O)CCC)(C)C)O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


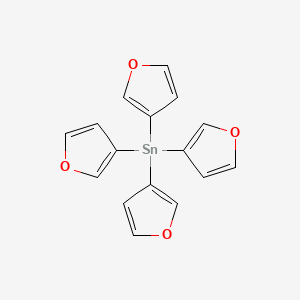

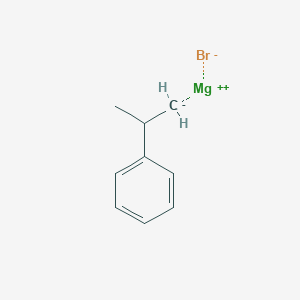
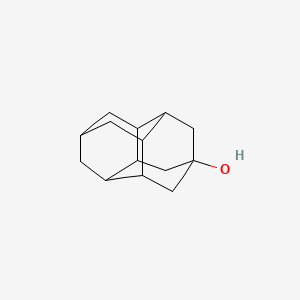
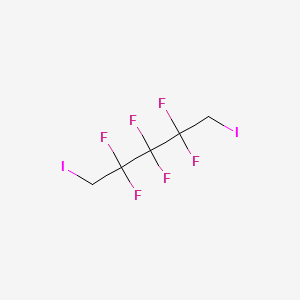
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
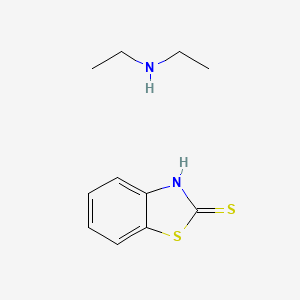


![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
